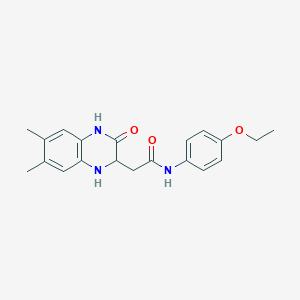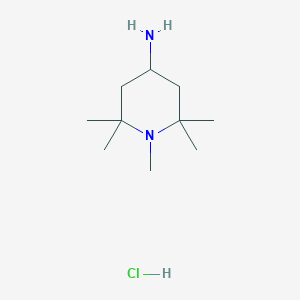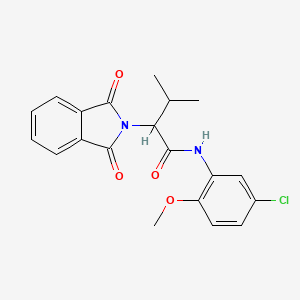![molecular formula C22H32N6O2S2 B4058976 4,4'-{1,4-butanediylbis[thio(6-methyl-2,4-pyrimidinediyl)]}dimorpholine](/img/structure/B4058976.png)
4,4'-{1,4-butanediylbis[thio(6-methyl-2,4-pyrimidinediyl)]}dimorpholine
Übersicht
Beschreibung
'4,4'-{1,4-butanediylbis[thio(6-methyl-2,4-pyrimidinediyl)]}dimorpholine', also known as BBTD, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BBTD is a member of the morpholine family of compounds and has been shown to have various biological activities. In
Wissenschaftliche Forschungsanwendungen
Macrocyclic Polyesters and Polymerizations
Research by Kricheldorf et al. (2001) on macrocycles highlights the role of cyclization in kinetically controlled polycondensations, focusing on polyester syntheses. This study elucidates how various diols polycondense with dicarboxylic dichlorides, leading to cyclic oligo- or polyesters as main products under optimized conditions, demonstrating cyclizations as an inherent component in step-growth polymerizations (Kricheldorf, Rabenstein, Maskos, & Schmidt, 2001).
Inhibitors of mTOR and PI3K
Verheijen et al. (2010) discovered potent inhibitors of mTOR with selectivity over PI3K by modifying the morpholine group in 2-aryl-4-morpholinothieno[3,2-d]pyrimidines, leading to compounds with significant selectivity and potency in cellular proliferation assays (Verheijen, Yu, Toral‐Barza, Hollander, & Zask, 2010).
Synthesis of Novel Heterocyclic Compounds
Zaki et al. (2020) described a simple method for synthesizing novel 4-cyano-1-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-thione, leading to the discovery of new thienopyrimidines fused to the cyclopenta[d]pyridine ring system. This work demonstrates the versatility of morpholine-containing compounds in synthesizing heterocyclic structures with potential biological activities (Zaki, El-Dean, Radwan, & Ammar, 2020).
Charge Transfer Materials and Quantum Chemical Investigations
Irfan (2014) conducted quantum chemical investigations on 4,6-di(thiophen-2-yl)pyrimidine derivatives, aiming to tune electronic, photophysical, and charge transfer properties for applications in materials science. This study indicates the potential of pyrimidine derivatives in developing efficient charge transfer materials (Irfan, 2014).
Synthesis and Antimicrobial Activity of Pyrimidine-Triazole Derivatives
Majithiya and Bheshdadia (2022) synthesized novel derivatives of pyrimidine-triazole from 4-(4-aminophenyl)morpholin-3-one, investigating their antimicrobial activity against selected bacterial and fungal strains. This research highlights the antimicrobial potential of pyrimidine-triazole derivatives, suggesting applications in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Eigenschaften
IUPAC Name |
4-[6-methyl-2-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylbutylsulfanyl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O2S2/c1-17-15-19(27-5-9-29-10-6-27)25-21(23-17)31-13-3-4-14-32-22-24-18(2)16-20(26-22)28-7-11-30-12-8-28/h15-16H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYACURIRYJVJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCCSC2=NC(=CC(=N2)N3CCOCC3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-2,4-dimethyl-N-4-pyridinylbenzenesulfonamide](/img/structure/B4058900.png)
![2-[(4-methylbenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone](/img/structure/B4058924.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B4058933.png)

![1,1'-(1,4-piperazinediyl)bis[3-(1,3-benzodioxol-5-yloxy)-2-propanol]](/img/structure/B4058945.png)
![1-[4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4058958.png)
![ethyl 1-[(4-methylphenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B4058965.png)



![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4058988.png)
![methyl {5-[2-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4058989.png)
![N-[2-ethyl-4-(8-methoxyquinolin-5-yl)phenyl]acetamide](/img/structure/B4058992.png)